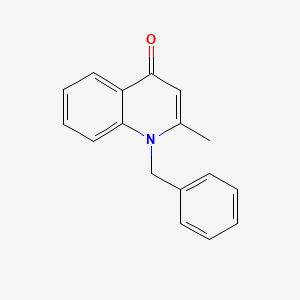

1-benzyl-2-methyl-4(1H)-quinolinone

Description

1-Benzyl-2-methyl-4(1H)-quinolinone is a quinolinone derivative characterized by a benzyl group at the N1 position and a methyl group at the C2 position of the quinolinone core. Quinolinones are heterocyclic compounds with a fused benzene and pyridinone ring system, widely studied for their diverse biological activities and synthetic versatility .

Quinolinones are privileged scaffolds in medicinal chemistry due to their presence in natural alkaloids and synthetic drugs. For example, 1-methyl-2-nonyl-4(1H)-quinolinone (IC50: 12.1–14.6 µM) and its analogs exhibit inhibitory effects on leukotriene biosynthesis, highlighting the pharmacological relevance of substituent variations .

Properties

IUPAC Name |

1-benzyl-2-methylquinolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO/c1-13-11-17(19)15-9-5-6-10-16(15)18(13)12-14-7-3-2-4-8-14/h2-11H,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRVXOPAQECOJBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C2=CC=CC=C2N1CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 1-benzyl-2-methyl-4(1H)-quinolinone is C16H15N, with a molecular weight of approximately 249.31 g/mol. Its structure features a quinolinone core with a benzyl group at the first position and a methyl group at the fourth position. This unique substitution pattern enhances its lipophilicity, allowing it to interact effectively with biological membranes, which is crucial for its pharmacological properties.

Medicinal Chemistry

This compound has shown significant promise in drug development due to its potential antimicrobial and anticancer activities:

- Antimicrobial Activity : The compound exhibits significant antimicrobial properties against various bacterial strains. It has been tested for its efficacy in inhibiting the growth of pathogens such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. Table 1: Antimicrobial Activity Data

- Anticancer Activity : Research indicates that this compound can induce apoptosis in various cancer cell lines, including breast (MCF-7), cervical (HeLa), and lung cancer (A549) cells. Table 2: Anticancer Activity Data

Industrial Applications

In addition to its medicinal applications, this compound is utilized in the development of dyes, pigments, and other industrial chemicals due to its unique chemical properties.

Case Studies

Recent studies highlight the potential of this compound as a lead compound in drug development:

- Study on Antimicrobial Efficacy : A study published in Antibiotics evaluated the compound's efficacy against multi-drug resistant strains of bacteria, indicating that it could serve as a scaffold for developing new antibiotics .

- Cancer Cell Apoptosis : Research demonstrated that treatment with this compound led to significant apoptosis in HeLa cells via mitochondrial pathways, suggesting its potential as an anticancer agent .

- In Vivo Studies : Preliminary animal studies have shown promising results regarding its safety profile and therapeutic efficacy, particularly in models of bacterial infections and tumors .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The biological and chemical properties of quinolinones are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:

Table 1: Substituent Positions and Functional Groups

Key Observations:

- N1 Substituents: Benzyl (target compound) vs. methyl or acetyl (analogs).

- C2 Substituents: Methyl (target) vs. nonyl (long alkyl chain in leukotriene inhibitors). Longer chains (e.g., nonyl) increase hydrophobicity, which correlates with enhanced membrane interaction in bioactivity .

- C4 Modifications: The ketone at C4 is conserved in most quinolinones. Chloro or hydroxy groups at this position (as in ) enable nucleophilic substitutions, expanding synthetic utility.

Table 2: Activity Comparison of Selected Quinolinones

- Antimicrobial Activity : 4-Hydroxy derivatives (e.g., compound 11, 64% yield) exhibit antimicrobial properties, whereas the target compound’s lack of polar groups (e.g., hydroxy) may reduce such effects .

Q & A

Q. What are the primary synthetic routes for 1-benzyl-2-methyl-4(1H)-quinolinone, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves condensation of substituted benzaldehydes with amines and ketones. For example, 2-bromobenzaldehyde can react with methylamine and a ketone precursor under acid catalysis to form the quinolinone core . Optimization of solvent (e.g., DMF or ethanol), temperature (reflux vs. room temperature), and catalyst (e.g., InCl₃ for microwave-assisted reactions) significantly impacts yield. Evidence from dihydroquinolinone syntheses shows that microwave irradiation (360 W, 5 minutes) with InCl₃ achieves ~63% yield, while traditional heating may require longer durations and result in lower purity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the benzyl and methyl substituents (e.g., δ ~3.59 ppm for CH₃ in NMR). Infrared (IR) spectroscopy identifies functional groups like the ketone (C=O stretch at ~1663 cm⁻¹). Mass spectrometry (MS) validates molecular weight (e.g., m/z 297 [M⁺] for related compounds) . X-ray crystallography resolves stereochemistry, as demonstrated for structurally similar 1-benzyl-2,3-dihydroquinolin-4(1H)-one, where dihedral angles between fused rings were measured .

Q. What are the common biological targets of quinolinone derivatives, and how is activity screened?

- Methodological Answer : Quinolinones are evaluated for antimicrobial, anticancer, and antioxidant activities. For antimicrobial screening, broth microdilution assays determine minimum inhibitory concentrations (MICs) against bacterial/fungal strains. Antioxidant activity is assessed via DPPH radical scavenging assays, where IC₅₀ values are calculated. In vitro cytotoxicity studies (e.g., MTT assay on cancer cell lines) require careful control of compound solubility (e.g., DMSO as a vehicle) .

Advanced Research Questions

Q. How can conflicting spectral data for this compound derivatives be resolved?

- Methodological Answer : Discrepancies in NMR or IR data often arise from tautomerism or impurities. For example, the enol-keto tautomerism of 4-hydroxyquinolinones alters NMR signals. Purity checks via HPLC (≥98.5% purity threshold) and recrystallization (e.g., from acetic acid) are critical. Advanced techniques like 2D NMR (COSY, HSQC) or X-ray diffraction provide unambiguous assignments .

Q. What strategies optimize regioselectivity in the synthesis of substituted quinolinones?

- Methodological Answer : Regioselectivity is controlled by steric and electronic factors. Electron-withdrawing groups (e.g., nitro or chloro) on the benzyl ring direct substitution to specific positions. Catalytic systems like Pd/C under hydrogenation conditions selectively reduce double bonds without affecting sensitive groups (e.g., bromo substituents) . Computational modeling (DFT) predicts reactive sites, guiding experimental design .

Q. How do structural modifications (e.g., substituent position) alter the biological activity of quinolinones?

- Methodological Answer : Structure-activity relationship (SAR) studies reveal that:

- Methyl groups at the 2-position enhance lipophilicity, improving membrane permeability.

- Benzyl substituents at the 1-position increase π-π stacking with enzyme active sites (e.g., topoisomerase II).

- Hydroxy groups at the 4-position (e.g., 4-hydroxy derivatives) show higher antioxidant activity due to radical scavenging . Bioisosteric replacement (e.g., replacing benzyl with cyclopropyl) can reduce toxicity while retaining efficacy .

Data Contradiction Analysis

Q. Why do different synthetic methods report varying yields for this compound?

- Methodological Answer : Discrepancies arise from:

- Catalyst efficiency : Microwave-assisted synthesis with InCl₃ (63% yield) outperforms traditional acid catalysis (~40% yield) due to rapid, uniform heating .

- Workup protocols : Column chromatography vs. recrystallization affects purity and recovery. For example, trituration with ethanol removes unreacted starting materials, improving yield .

- Scale : Small-scale reactions (≤1 mmol) often report higher yields than industrial-scale processes due to easier heat/ mass transfer .

Experimental Design Considerations

Q. What controls are essential in biological assays for quinolinone derivatives?

- Methodological Answer :

- Solvent controls : DMSO at ≤0.1% v/v to avoid cytotoxicity.

- Reference standards : Positive controls (e.g., ciprofloxacin for antimicrobial assays, ascorbic acid for antioxidant tests).

- Replicates : Triplicate measurements to account for plate-to-plate variability in absorbance assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.